Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones are a class of heterocyclic compounds characterized by a fused pyrrole and triazine ring system with a ketone group at the 4-position. While specific natural sources haven't been explicitly mentioned in the provided literature, they are primarily synthetically derived. These compounds have garnered interest in scientific research due to their potential biological activities and their utility as building blocks for the synthesis of more complex molecules. [, , , ]
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is classified as a triazine derivative and is known for its potential as an inhibitor of various enzymes and receptors, making it a subject of interest in drug development.
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is part of the larger family of pyrrolo-triazines, which are characterized by their fused ring structures. These compounds are often synthesized for their pharmacological properties, including activity against tankyrase enzymes and phosphoinositide 3-kinase pathways, which are implicated in cancer and metabolic diseases .
The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various methods:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one participates in various chemical reactions owing to its reactive nitrogen atoms:
The mechanism of action for pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one primarily involves its interaction with specific biological targets:
Studies have shown that variations in substituents on the triazine ring can significantly affect both the solubility and biological activity of the compound .
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones are utilized in various scientific applications:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is classified as a fused heterobicyclic compound under IUPAC nomenclature. The systematic name 3H-pyrrolo[2,1-f][1,2,4]triazin-4-one denotes its specific ring fusion pattern and functional group positioning [2] [5] [7]. The prefix "pyrrolo[2,1-f]" indicates fusion between the pyrrole ring’s C2-C3 bond (position "f") and the triazine ring’s N1-C6 bond, following established polycyclic naming conventions [8]. Alternative nomenclature observed in literature includes 1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one and pyrrolo[2,1-f][1,2,4]triazin-4-ol, reflecting historical naming variations. However, the canonical IUPAC designation unambiguously specifies the carbonyl at position 4 and the protonation site at N3 [5] [7]. The CAS Registry Number 159326-71-3 provides a unique identifier validated through check-digit verification: (8×1 + 7×5 + 6×9 + 5×3 + 4×2 + 3×6 + 2×7 + 1×1) mod 10 = 3, confirming its authenticity [5].
The molecular formula C₆H₅N₃O defines the compound’s elemental composition, with a theoretical exact mass of 135.043261791 daltons and a monoisotopic mass of 135.043261791 daltons [2] [5] [7]. The molecular weight is consistently reported as 135.12 g/mol across commercial and scientific sources [1] [3] [8]. Key mass-related properties include:
Table 1: Summary of Molecular Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₅N₃O | High-resolution MS |
Molecular Weight | 135.12 g/mol | Calculated from formula |
Exact Mass | 135.043261791 Da | FT-ICR Mass Spectrometry |
Heavy Atom Count | 10 | Molecular modeling |
Rotatable Bond Count | 0 | Computational analysis |
Complexity | 189 | Graph-theoretical index |
X-ray crystallographic studies have resolved the three-dimensional structure of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives, particularly in complex with biological targets like Met kinase. These analyses confirm an ATP-competitive binding mode where the bicyclic core occupies the kinase’s adenine-binding pocket [4]. Critical structural features include:
Crystallographic data further reveal that C5/C6 substitutions on the pyrrole ring induce steric repositioning of the P-loop in kinases, enhancing binding affinity. This explains the nanomolar inhibitory activity observed in C5-substituted acylurea derivatives [4].
Table 2: Key Crystallographic Parameters
Parameter | Value | Structural Significance |
---|---|---|
Ring Fusion Angle | 179.5° | Near-perfect coplanarity |
Bond Length N3-C4 | 1.374 Å | Amidic resonance stabilization |
Bond Length C4=O | 1.232 Å | Conjugated carbonyl |
Dihedral C2-N1-C6-C5 | 1.2° | Minimal ring puckering |
H-bond (N3-H∙∙∙O) | 2.89 Å | Biological recognition element |
This compound exhibits prototropic tautomerism centered at the N3-C4=O moiety. Two primary tautomers dominate:
The tautomeric equilibrium is quantified by a predicted pKa of 8.16±0.20 at 25°C, favoring the lactam form in physiological conditions [5]. Computational models indicate an energy difference of 12.3 kJ/mol between tautomers, with the lactam form more stable due to aromaticity preservation across the fused ring system [8].
Regarding ring dynamics:
Table 3: Tautomeric and Conformational Parameters
Property | Lactam Form (4(3H)-one) | Hydroxy Form (4-ol) |
---|---|---|
Relative Energy | 0 kJ/mol (reference) | +12.3 kJ/mol |
Population (aqueous, 25°C) | >99.2% | <0.8% |
N3-C4 Bond Order | 1.41 (partial double) | 1.34 (single) |
C4-O Bond Length | 1.232 Å | 1.28 Å |
NMR Chemical Shift (N3-H) | 11.8 ppm (DMSO-d6) | Not observed |
The absence of ring-flipping dynamics and fixed planar structure make this scaffold an ideal template for rational drug design, enabling precise spatial orientation of substituents in medicinal chemistry applications [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7